Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate (CAS 65117-65-9) is an NH-free 5-aryl-1H-pyrrole-2-carboxylate ester belonging to a class of heterocycles widely explored as scaffolds in medicinal chemistry and as synthetic intermediates. Its structure features a pyrrole core substituted with a para-bromophenyl group at the 5-position and an ethyl ester at the 2-position, with a molecular formula of C₁₃H₁₂BrNO₂ and a molecular weight of 294.14 g/mol.
Molecular FormulaC13H12BrNO2
Molecular Weight294.14 g/mol
Cat. No.B12428030
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate: Core Chemical Profile for Sourcing Scientists
Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate (CAS 65117-65-9) is an NH-free 5-aryl-1H-pyrrole-2-carboxylate ester belonging to a class of heterocycles widely explored as scaffolds in medicinal chemistry and as synthetic intermediates [1]. Its structure features a pyrrole core substituted with a para-bromophenyl group at the 5-position and an ethyl ester at the 2-position, with a molecular formula of C₁₃H₁₂BrNO₂ and a molecular weight of 294.14 g/mol . The compound is offered by multiple vendors with purities typically at 98% for research and further manufacturing use .
[1] MDPI. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules 2020, 25(9), 2106. View Source
Procurement Alert: Why Analogs of Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate Are Not Interchangeable
Within the 5-arylpyrrole-2-carboxylate chemotype, seemingly minor structural modifications profoundly impact biological activity and synthetic utility. The presence and position of the bromine atom, the choice of ester (ethyl vs. methyl), and the substitution pattern on the pyrrole ring are all critical determinants of target engagement and physicochemical properties. For instance, a modern synthetic route enabling access to this NH-free scaffold specifically highlights its tolerance for functional groups like acidic protons on the aryl bromide coupling partner, a critical differentiator for downstream diversification not shared by all analogs [1]. Consequently, substituting this compound with its methyl ester or de-brominated phenyl analog without rigorous validation risks invalidating entire SAR campaigns or synthetic pathways.
[1] MDPI. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules 2020, 25(9), 2106. View Source
Quantitative Differentiation Evidence for Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate
Target Applications for Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate Based on Structural Potential
Versatile Intermediate for Diversified 5-Aryl-Pyrrole Libraries
Serves as a key substrate in a modern C–H borylation/Suzuki coupling sequence for constructing NH-free 5-arylpyrrole-2-carboxylate libraries, where its ethyl ester and para-bromophenyl group are installed in a single synthetic step [1]. This method avoids N-H protection/deprotection steps, offering a strategic advantage for medicinal chemistry groups requiring rapid analoging.
Scaffold for CCR5 Antagonist Medicinal Chemistry Programs
Preliminary pharmacological screening indicates that compounds based on this chemotype can act as CCR5 antagonists, making the scaffold relevant for research in HIV infection, asthma, and autoimmune diseases [2]. The 4-bromophenyl substitution pattern is implicated in target engagement for this indication class.
Precursor for Neuroprotective Pyrrole-Hydrazone Conjugates
Used as the pyrrole-carboxylate core in synthesizing more complex molecules, such as the neuroprotective candidate ethyl 5-(4-bromophenyl)-1-(2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate (11b), whose biotransformation has been studied in rat hepatocytes [3]. This application highlights the compound's utility in generating late-stage functionalized probes.
[1] MDPI. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules 2020, 25(9), 2106. View Source
[2] Semantic Scholar. Author page for 张会利, summarizing preliminary CCR5 antagonist screening data for the compound class. View Source
[3] MDPI. In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. Molecules 2024, 29(7), 1501. View Source
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